molecular formula C19H19N3O3 B7699886 2-ethoxy-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

2-ethoxy-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

Numéro de catalogue B7699886
Poids moléculaire: 337.4 g/mol
Clé InChI: VCYLGTRZEFKXNR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-ethoxy-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as EDP-420, and it has been found to exhibit several biochemical and physiological effects that make it a promising candidate for further research.

Mécanisme D'action

EDP-420 exerts its effects by inhibiting the activity of BRD4, which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 plays a critical role in gene expression by regulating the acetylation of histones, which are proteins that package DNA in the nucleus. By inhibiting BRD4, EDP-420 can alter gene expression patterns and affect various cellular processes.
Biochemical and Physiological Effects
EDP-420 has been found to exhibit several biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and improvement of cognitive function. These effects are mediated by the inhibition of BRD4 activity and the consequent alteration of gene expression patterns.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using EDP-420 in lab experiments is its specificity for BRD4, which allows for targeted inhibition of this protein. Additionally, EDP-420 has been optimized for high purity and can be easily synthesized in the lab. However, one of the limitations of using EDP-420 is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Orientations Futures

There are several future directions for research on EDP-420. One area of interest is the development of EDP-420 derivatives that exhibit improved efficacy and reduced toxicity. Additionally, further research is needed to elucidate the precise molecular mechanisms by which EDP-420 exerts its effects. Finally, clinical trials are needed to evaluate the safety and efficacy of EDP-420 in humans.

Méthodes De Synthèse

The synthesis of EDP-420 involves the reaction of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline with 2-bromoethanol, followed by the reaction of the resulting compound with 4-bromo-N-(3-bromo-4-(2-ethoxyphenyl)phenyl)benzamide. This synthesis method has been optimized to yield high purity EDP-420.

Applications De Recherche Scientifique

EDP-420 has been found to exhibit potential therapeutic effects in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. In cancer research, EDP-420 has been found to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which plays a critical role in cancer cell growth and survival. In neurodegenerative disease research, EDP-420 has been found to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. In inflammatory disorder research, EDP-420 has been found to reduce inflammation and protect against tissue damage in animal models of inflammatory bowel disease.

Propriétés

IUPAC Name

2-ethoxy-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-17-21-19(25-22-17)13-8-7-9-14(12-13)20-18(23)15-10-5-6-11-16(15)24-4-2/h5-12H,3-4H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYLGTRZEFKXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.